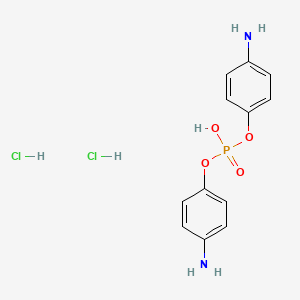

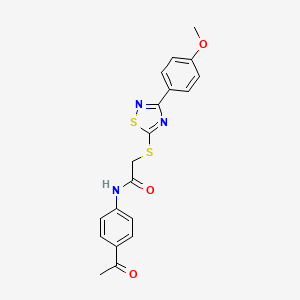

![molecular formula C19H22FN3O4S B2686127 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 712345-11-4](/img/structure/B2686127.png)

2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” is a piperazine derivative . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Synthesis Analysis

The synthesis of piperazine derivatives can be accomplished through a Mannich reaction . The title compound is obtained via a protocol that involves the reaction with amine carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis

The structure of the product is assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 407.46. It is a solid in physical form .Applications De Recherche Scientifique

Synthesis and Antimicrobial Studies

Patel and Agravat (2009) described the synthesis of pyridine derivatives, including a compound structurally related to 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide. These compounds exhibited significant antibacterial activity, showcasing their potential as antimicrobial agents (Patel & Agravat, 2009).

Enzyme Inhibitory Activities

Virk et al. (2018) conducted a study on the synthesis of triazole analogues, demonstrating their enzyme inhibitory activities against bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The study provides insights into the therapeutic potential of such compounds in treating diseases related to enzyme dysfunction (Virk et al., 2018).

Radiolabeled Compounds for PET Imaging

Plenevaux et al. (2000) discussed the use of radiolabeled compounds, such as [18F]p-MPPF, for positron emission tomography (PET) imaging of 5-HT1A receptors. This research highlights the application of such compounds in studying serotonergic neurotransmission and potential implications for neurodegenerative disease research (Plenevaux et al., 2000).

Fe-Catalyzed Synthesis for Drug Development

Shakhmaev et al. (2016) explored the Fe-catalyzed synthesis of Flunarizine, a drug known for its vasodilating effect and antihistamine activity. This study illustrates the chemical synthesis pathways that could be applied to related compounds for developing new therapeutic agents (Shakhmaev et al., 2016).

Alzheimer's Disease Therapy Exploration

Hassan et al. (2018) synthesized multifunctional amides with moderate enzyme inhibitory potentials and evaluated their application as therapeutic agents for Alzheimer's disease. This research underscores the potential of such compounds in addressing neurodegenerative conditions through enzyme inhibition (Hassan et al., 2018).

Mécanisme D'action

Orientations Futures

While specific future directions are not mentioned in the search results, piperazine derivatives are a topic of ongoing research due to their wide range of biological and pharmaceutical activity . They are found in biologically active compounds for a variety of disease states, and are also a component in potential treatments for Parkinson’s and Alzheimer’s disease .

Propriétés

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4S/c1-27-17-6-4-16(5-7-17)21-19(24)14-22-10-12-23(13-11-22)28(25,26)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQDHWMHVAYJFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/no-structure.png)

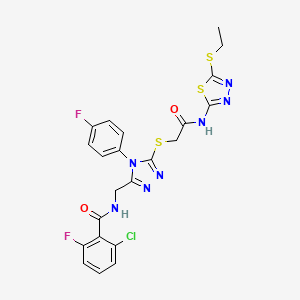

![7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2686047.png)

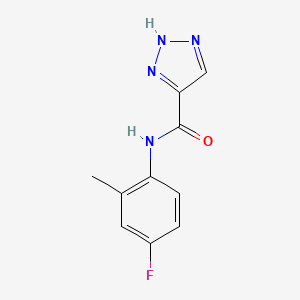

![4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one](/img/structure/B2686055.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2686057.png)

![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate](/img/structure/B2686058.png)

![2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2686059.png)